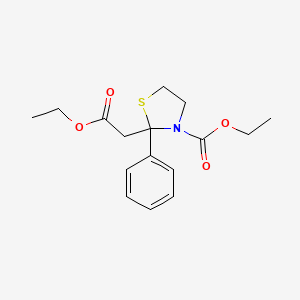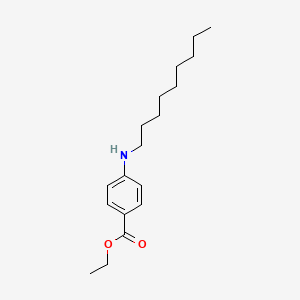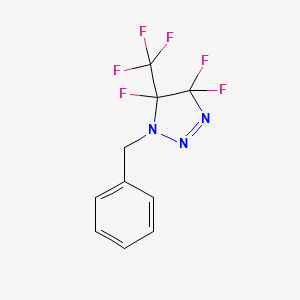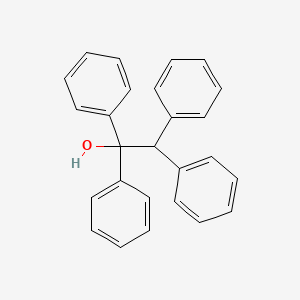![molecular formula C19H20N2O7 B14006567 n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide CAS No. 40042-36-2](/img/structure/B14006567.png)
n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide: is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a nitrobenzodioxol group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reduction reaction to form 3,4-dimethoxyphenylethanol.
Nitration of Benzodioxole: 1,3-benzodioxole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 6-nitro-1,3-benzodioxole.
Coupling Reaction: The 3,4-dimethoxyphenylethanol is then coupled with the 6-nitro-1,3-benzodioxole under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug development studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the nitro group and the benzodioxole moiety suggests it could have bioactive properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism of action of n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzodioxole moiety can intercalate with DNA, potentially disrupting cellular processes. The dimethoxyphenyl group can interact with proteins, affecting their function.
類似化合物との比較
Similar Compounds
n-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Lacks the nitrobenzodioxol group.
2-(6-Nitro-1,3-benzodioxol-5-yl)acetamide: Lacks the dimethoxyphenyl group.
n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1,3-benzodioxol-5-yl)acetamide: Lacks the nitro group.
Uniqueness
The uniqueness of n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide lies in its combination of functional groups. The presence of both the nitrobenzodioxol and dimethoxyphenyl groups provides a unique set of chemical properties and potential biological activities that are not found in the similar compounds listed above.
特性
CAS番号 |
40042-36-2 |
|---|---|
分子式 |
C19H20N2O7 |
分子量 |
388.4 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C19H20N2O7/c1-25-15-4-3-12(7-16(15)26-2)5-6-20-19(22)9-13-8-17-18(28-11-27-17)10-14(13)21(23)24/h3-4,7-8,10H,5-6,9,11H2,1-2H3,(H,20,22) |
InChIキー |
CVIIUTMSIBJPLP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)





![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)


